molecular formula C8H8BrClO2S B1271909 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride CAS No. 351003-50-4

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B1271909
CAS No.: 351003-50-4
M. Wt: 283.57 g/mol
InChI Key: VTPRHRFUFYYYRR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

As a sulfonyl chloride compound, it is generally used as a reagent in organic synthesis . It can react with various nucleophiles, including amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .

Mode of Action

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile . It can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The chlorine atom is then replaced by a nucleophile .

Biochemical Pathways

The compound can be used to synthesize various derivatives through sulfonation reactions . These derivatives can potentially interact with different biochemical pathways depending on their structure and functional groups.

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes and the compounds it forms. As a reagent in organic synthesis, its primary role is to facilitate the formation of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions . Moreover, the compound should be handled in a well-ventilated laboratory to avoid inhalation or skin and eye contact . Appropriate personal protective measures, such as gloves and goggles, should be used .

Properties

IUPAC Name

4-bromo-2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPRHRFUFYYYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257700
Record name 4-Bromo-2,6-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-50-4
Record name 4-Bromo-2,6-dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride
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